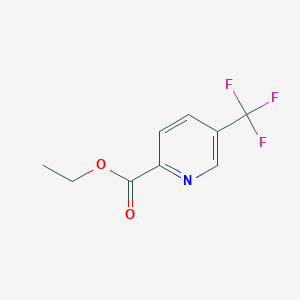

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMOTZFSBYHKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650743 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128072-94-6 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a fluidized-bed reactor, 3-picoline reacts with chlorine gas (Cl₂) and hydrogen fluoride (HF) at temperatures exceeding 300°C, catalyzed by iron fluoride (FeF₃). The methyl group undergoes sequential chlorination and fluorination to form 3-(trifluoromethyl)pyridine (3-TF). Subsequent nuclear chlorination introduces chlorine at the 2- and 5-positions, yielding 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).

Esterification of 2,5-CTF

2,5-CTF is converted to the target ester via nucleophilic substitution. Ethanol reacts with 2,5-CTF in the presence of a base (e.g., sodium ethoxide) at 80–100°C, displacing the chlorine atom at position 2 to form the ethyl ester. This step achieves yields of 70–85% under optimized conditions.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Building the pyridine ring from trifluoromethylated intermediates allows precise control over substituent placement. This method often employs cyclization reactions or multi-component couplings.

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction assembles the pyridine ring using ethyl acetoacetate, ammonium acetate, and a trifluoromethylated aldehyde. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with formaldehyde and ammonia in ethanol under reflux, forming a dihydropyridine intermediate. Oxidation with manganese dioxide (MnO₂) yields the aromatic pyridine ring with the trifluoromethyl and ester groups at positions 5 and 2, respectively.

Cyclocondensation of β-Ketoesters

β-Ketoesters bearing trifluoromethyl groups undergo cyclocondensation with enamines or nitriles. Ethyl 4,4,4-trifluoroacetoacetate reacts with cyanoacetamide in acetic acid, catalyzed by sulfuric acid, to form the pyridine core. This method affords moderate yields (50–65%) but requires careful purification to remove by-products.

Direct introduction of the trifluoromethyl group into prefunctionalized pyridines offers a streamlined route, though it is less commonly employed due to reagent costs.

Copper-Mediated Trifluoromethylation

Ethyl 5-bromopyridine-2-carboxylate reacts with trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 120°C. The bromine atom at position 5 is replaced by the trifluoromethyl group via a single-electron transfer mechanism. Yields range from 40–60%, with side products arising from competing defluorination.

Esterification of 5-(Trifluoromethyl)Pyridine-2-Carboxylic Acid

A two-step synthesis involves first preparing 5-(trifluoromethyl)pyridine-2-carboxylic acid, followed by esterification.

Carboxylic Acid Synthesis

Oxidation of 5-(trifluoromethyl)picoline (2-methyl-5-(trifluoromethyl)pyridine) with potassium permanganate (KMnO₄) in aqueous sulfuric acid produces the carboxylic acid. Reaction conditions (80°C, 12 hours) yield 75–90% of the acid after recrystallization.

Acid-Catalyzed Esterification

The carboxylic acid (0.6 g) is refluxed with excess ethanol (10 mL) and concentrated sulfuric acid (0.5 mL) at 85°C for 16 hours. After solvent removal, silica gel chromatography (petroleum ether:ethyl acetate = 3:1) isolates the ester with 52–68% yield.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Catalyst/Reagents | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chlorine/Fluorine Exchange | 3-Picoline | Cl₂, HF, FeF₃ | >300°C | 70–85% | Scalable, cost-effective | High energy input, by-product formation |

| Hantzsch Synthesis | Ethyl trifluoroacetoacetate | NH₃, MnO₂ | Reflux | 50–65% | Modular substituent control | Multi-step, moderate yields |

| Direct Trifluoromethylation | Ethyl 5-bromopyridine-2-carboxylate | CuCF₃ | 120°C | 40–60% | Direct CF₃ introduction | Expensive reagents, side reactions |

| Esterification | 5-(Trifluoromethyl)pyridine-2-carboxylic acid | H₂SO₄, EtOH | 85°C | 52–68% | Simple, high-purity product | Requires pre-synthesized acid |

Industrial-Scale Production Considerations

Industrial processes prioritize the chlorine/fluorine exchange method due to its scalability and cost efficiency. Continuous flow reactors optimize heat transfer and reduce reaction times, while advanced distillation techniques minimize by-products like 2,3-CTF. Recent innovations include catalytic hydrogenolysis to recycle multi-chlorinated by-products back into the reactor, improving overall atom economy .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives. These products have significant applications in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and lipophilicity of drug candidates.

Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have shown efficacy against various bacterial strains, making them potential candidates for new antibiotics .

Development of Anticancer Drugs

The compound has been utilized in the synthesis of anticancer agents. Studies indicate that derivatives containing the pyridine ring display cytotoxic activity against cancer cell lines. The incorporation of the trifluoromethyl group is believed to enhance the selectivity and potency of these compounds .

Agrochemical Applications

This compound is also prominent in agrochemical formulations, particularly as a precursor for fungicides and herbicides.

Fungicide Development

One notable application is in the synthesis of pyraziflumid, a novel fungicide characterized by its ability to inhibit succinate dehydrogenase in fungi. This compound has been effective against various plant pathogens, thereby protecting crops from diseases .

Herbicide Formulations

Research indicates that derivatives of this compound can be formulated into selective herbicides, targeting specific weed species without harming crops. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

In material science, this compound is explored for its potential use in developing new materials with unique properties.

Polymer Chemistry

The compound can be utilized as a monomer in polymerization reactions to create fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and seals .

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted on derivatives synthesized from this compound revealed their effectiveness against Gram-positive and Gram-negative bacteria, showcasing a significant reduction in bacterial growth compared to control samples.

Case Study 2: Crop Protection

In field trials, pyraziflumid demonstrated superior efficacy in controlling fungal infections in crops such as grapes and tomatoes, leading to improved yield and quality compared to untreated controls.

Wirkmechanismus

The mechanism of action of ethyl 5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

Ethyl 4-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

- Molecular Formula: C₉H₇ClF₃NO₂

- Molecular Weight : 253.60 g/mol

- Substituents : Chlorine at 4-position, -CF₃ at 5-position, -COOEt at 2-position.

- This derivative is used in further functionalization reactions .

Ethyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

- Molecular Formula: C₉H₇ClF₃NO₂

- Molecular Weight : 253.60 g/mol

- Substituents : Chlorine at 3-position, -CF₃ at 5-position.

- Key Differences : Steric hindrance near the ester group may slow hydrolysis rates. The altered electronic environment could affect catalytic reactions or binding interactions in medicinal chemistry .

Ethyl 6-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

Fused-Ring Derivatives

Ethyl 5-(Trifluoromethyl)Imidazo[1,2-a]Pyridine-2-Carboxylate

- Molecular Formula : C₁₁H₉F₃N₂O₂

- Molecular Weight : 258.20 g/mol

- Substituents : Imidazo ring fused to pyridine, -CF₃ at 5-position.

- Key Differences : The fused imidazole ring increases rigidity and π-conjugation, enhancing fluorescence properties or binding to biological targets (e.g., kinase inhibitors). This structure also introduces additional hydrogen-bonding sites via the imidazole nitrogen .

Ethyl 5-(3-Acetyl-5-(4-Chlorophenyl)-4-Oxo-7-Phenyl-4H-Pyrano[2,3-b]Pyridin-2-Ylamino)Pyridine-2-Carboxylate

- Molecular Formula : C₂₉H₂₃ClN₄O₅

- Molecular Weight : 543.97 g/mol

- Substituents: Pyrano[2,3-b]pyridine core with acetyl, phenyl, and chloro groups.

- Key Differences : The extended aromatic system and bulky substituents reduce solubility in polar solvents but improve π-π stacking in solid-state applications. Such derivatives are explored in materials science or as intermediates for complex drug candidates .

Heterocyclic Analogs

2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)Pyridin-3-Yl)Pyrimidine-5-Carboxylic Acid Ethyl Ester

- Molecular Formula : C₁₄H₁₀F₆N₂O₂

- Molecular Weight : 376.24 g/mol

- Substituents : Pyrimidine ring with dual -CF₃ groups.

- Key Differences : The pyrimidine ring is more electron-deficient than pyridine, favoring electrophilic substitutions. Dual -CF₃ groups amplify hydrophobicity, making this compound suitable for lipid-based drug formulations .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Reactivity |

|---|---|---|---|---|

| Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₈F₃NO₂ | 225.16 | -CF₃ at 5, -COOEt at 2 | Intermediate for drug synthesis |

| Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇ClF₃NO₂ | 253.60 | Cl at 4, -CF₃ at 5 | Nucleophilic substitution reactions |

| Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇ClF₃NO₂ | 253.60 | Cl at 3, steric hindrance near ester | Catalysis, medicinal chemistry |

| Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇ClF₃NO₂ | 253.61 | Cl at 6, altered dipole | Crystallography studies |

| Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₉F₃N₂O₂ | 258.20 | Fused imidazole ring | Kinase inhibitors, fluorescence |

| 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester | C₁₄H₁₀F₆N₂O₂ | 376.24 | Pyrimidine core, dual -CF₃ groups | Lipid-based drug formulations |

Biologische Aktivität

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyridine ring with a trifluoromethyl group at the 5-position and an ethyl ester at the 2-position. The presence of the trifluoromethyl group enhances its lipophilicity and electron-withdrawing properties, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction conditions often include organic solvents such as dichloromethane or tetrahydrofuran under basic conditions to achieve high yields and purity .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes, receptors, or ion channels. This interaction can lead to inhibition or activation of these targets, resulting in diverse biological effects .

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown selective antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated potent activity against Chlamydia species, emphasizing the importance of the trifluoromethyl substituent in enhancing antimicrobial efficacy .

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of the murine double minute 2 (MDM2) protein, which is involved in the regulation of the p53 tumor suppressor pathway. Compounds with similar structures have shown high affinity for MDM2, suggesting that this compound may also possess significant anticancer properties .

Binding Studies

Binding studies using bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) have revealed that complexes formed with this compound exhibit strong binding affinities. These interactions are facilitated by hydrogen bonding and van der Waals forces, indicating a potential for therapeutic applications involving DNA targeting .

Case Studies and Research Findings

Q & A

Q. What are the most efficient synthetic routes for Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: A palladium-catalyzed ethoxycarbonylation method using 2,3-dichloro-5-(trifluoromethyl)pyridine as a starting material achieves high yields (94%) under optimized conditions: 0.5 mol% Pd(OAc)₂, 3 mol% dppf ligand, 15 bar CO pressure, and 80°C for 5 hours . Alternatively, substitution reactions with bromopyruvate derivatives (e.g., ethyl bromopyruvate) can yield intermediates like 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (87% yield) under reflux conditions . Key factors include catalyst loading, temperature, and solvent selection.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer: ¹H NMR is critical for verifying structural integrity, particularly for distinguishing substituents on the pyridine ring and confirming ester functionality . LCMS and TLC are essential for monitoring reaction progress and purity assessment . For fluorinated compounds, ¹⁹F NMR can resolve ambiguities in trifluoromethyl group positioning, though coupling patterns may complicate interpretation .

Q. How are fluorinated intermediates handled to minimize side reactions during synthesis?

- Methodological Answer: Fluorinated pyridines are prone to hydrolysis under acidic or basic conditions. Reactions should be conducted in anhydrous solvents (e.g., THF or DMF) with controlled temperature. For example, LiAlH₄ reductions of ethyl carboxylates to alcohols require strict exclusion of moisture and low temperatures (0°C) to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of palladium-catalyzed ethoxycarbonylation versus competing pathways?

- Methodological Answer: The Pd/dppf catalytic system favors mono-esterification due to steric and electronic effects. At 80°C, CO insertion occurs selectively at the 2-position of the pyridine ring, while higher temperatures (150°C) promote diester formation via sequential carbonylations. Computational studies (e.g., DFT) can model ligand effects on transition states to rationalize selectivity .

Q. How can researchers resolve discrepancies in reported CAS numbers or structural data for trifluoromethylpyridine derivatives?

- Methodological Answer: Conflicting CAS numbers (e.g., 1010422-92-0 vs. 850864-57-2) may arise from positional isomerism (e.g., 5- vs. 6-trifluoromethyl substitution). Cross-validate using X-ray crystallography (via SHELX refinement ) or 2D NMR (e.g., NOESY) to confirm regiochemistry. Public databases like Reaxys should be prioritized over vendor catalogs to avoid commercial errors .

Q. What strategies optimize the synthesis of bioactive derivatives for medicinal applications?

- Methodological Answer: Post-functionalization of the ethyl carboxylate group is key. For example, hydrolysis to the free acid enables conjugation with pharmacophores (e.g., piperidinyl groups for PET imaging agents ). Parallel synthesis workflows (e.g., amidation or Suzuki couplings) can diversify the pyridine core while maintaining trifluoromethyl stability .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer: The -CF₃ group is electron-withdrawing, which deactivates the pyridine ring toward electrophilic substitution but enhances oxidative addition in Pd-catalyzed reactions. Steric hindrance at the 5-position necessitates bulky ligands (e.g., adamantylphosphines) to prevent catalyst poisoning . Kinetic studies under varying pressures/temperatures can quantify these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.